![molecular formula C18H10ClN3O B565940 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone CAS No. 1797996-68-9](/img/structure/B565940.png)
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
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Description
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone (4-CQM) is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 4-CQM is a highly reactive compound, and its properties have been studied extensively in the past few decades. 4-CQM has been used in the production of various drugs, as well as in the synthesis of other compounds.
Scientific Research Applications
Antimicrobial and Antimalarial Agents
Compounds structurally similar to 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone have been explored for their potential as antimicrobial and antimalarial agents. Studies have synthesized derivatives like 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, showing promising antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum (Parthasaradhi et al., 2015). Additionally, other novel derivatives containing (5-(2-chloroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones moieties have demonstrated significant antibacterial and antifungal activity, with certain compounds showing remarkable activity against all tested microbial strains (Desai et al., 2016).
Anticancer Activity
Quinoline derivatives have been extensively studied for their potential anticancer activity. A series of new isoxazolyl, triazolyl and phenyl based 3-thiophen-2-yl-quinoline derivatives were synthesized and showed potent and selective cytotoxicity against human cancer cell lines. These compounds were also subjected to in vitro inhibition of EGFR-TK and Topo II enzymes, highlighting their potential as new anticancer therapies (Othman et al., 2019).
QSAR Modeling for Toxicity Prediction
Quantitative structure-activity relationship (QSAR) modeling has been applied to 2-Chloroquinoline-3-carbaldehyde derivatives for toxicity prediction. This approach provides insights into the acute toxicity predictions of compounds, facilitating the identification of potentially harmful effects and aiding in the safe design of new chemical entities (Tiwari et al., 2017).
properties
IUPAC Name |
(4-chloroquinazolin-2-yl)-quinolin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O/c19-17-12-6-2-4-8-14(12)21-18(22-17)16(23)15-10-9-11-5-1-3-7-13(11)20-15/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVGKEKUOUELJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone |
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